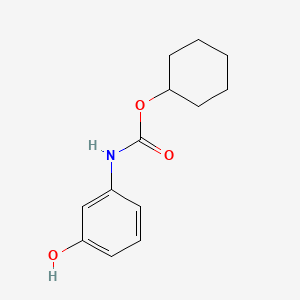
cyclohexyl N-(3-hydroxyphenyl)carbamate
概要
説明
cyclohexyl N-(3-hydroxyphenyl)carbamate is a bioactive chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ester group attached to a carbanilic acid moiety with a meta-hydroxy substitution on the aromatic ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, m-hydroxy-, cyclohexyl ester typically involves the esterification of carbanilic acid with cyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds as follows:
Carbanilic acid+CyclohexanolDCC, DMAPCarbanilic acid, m-hydroxy-, cyclohexyl ester+Dicyclohexylurea
Industrial Production Methods
In an industrial setting, the production of carbanilic acid, m-hydroxy-, cyclohexyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
cyclohexyl N-(3-hydroxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the aromatic ring can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol and carbanilic acid.
Substitution: Nitro or halogenated derivatives of carbanilic acid, m-hydroxy-, cyclohexyl ester.
科学的研究の応用
cyclohexyl N-(3-hydroxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of carbanilic acid, m-hydroxy-, cyclohexyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group on the aromatic ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release carbanilic acid, which may further interact with cellular components.
類似化合物との比較
cyclohexyl N-(3-hydroxyphenyl)carbamate can be compared with other similar compounds such as:
Carbanilic acid, m-chloro-, cyclohexyl ester: Differing by the presence of a chlorine atom instead of a hydroxyl group.
Carbanilic acid, p-hydroxy-, cyclohexyl ester: Differing by the position of the hydroxyl group on the aromatic ring.
Carbanilic acid, m-methoxy-, cyclohexyl ester: Differing by the presence of a methoxy group instead of a hydroxyl group.
The uniqueness of carbanilic acid, m-hydroxy-, cyclohexyl ester lies in its specific substitution pattern and the resulting chemical and biological properties.
特性
CAS番号 |
19972-87-3 |
|---|---|
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC名 |
cyclohexyl N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c15-11-6-4-5-10(9-11)14-13(16)17-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8H2,(H,14,16) |
InChIキー |
SXFNPPHBWKVAMV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)NC2=CC(=CC=C2)O |
正規SMILES |
C1CCC(CC1)OC(=O)NC2=CC(=CC=C2)O |
外観 |
Solid powder |
Key on ui other cas no. |
19972-87-3 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Carbanilic acid, m-hydroxy-, cyclohexyl ester |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















